4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a morpholinoethyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the nitration of chlorobenzene to form 4-chloronitrobenzene, followed by reduction to yield 4-chloroaniline.
Coupling with Morpholinoethylamine: The 4-chloroaniline is then reacted with 2-chloroethylmorpholine under basic conditions to form the intermediate 4-((4-chlorophenyl)amino)-2-chloroethylmorpholine.
Formation of the Final Product: The intermediate is then subjected to a reaction with succinic anhydride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Amine derivatives with potential biological activity.
Substitution: Substituted aromatic compounds with varied applications.
Scientific Research Applications
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid: Similar structure with a bromine atom instead of chlorine.
4-((4-Methylphenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific interactions and reactivity make it valuable for targeted research and applications.
Properties
IUPAC Name |
4-(4-chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c17-12-1-3-13(4-2-12)19-15(21)11-14(16(22)23)18-5-6-20-7-9-24-10-8-20/h1-4,14,18H,5-11H2,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZAWAACICIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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